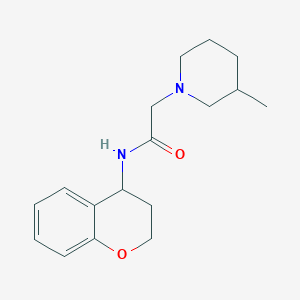
N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 is a piperidine derivative that is structurally similar to other compounds that have been shown to have analgesic and anesthetic properties.
Wirkmechanismus
The mechanism of action of N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide is not fully understood. However, it is believed to work by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the inhibition of pain signals and the activation of the body's natural pain relief mechanisms.
Biochemical and Physiological Effects:
N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide has been shown to have potent analgesic effects in animal models. It has also been shown to have sedative effects and to cause respiratory depression at high doses. N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide has a short duration of action, which makes it a promising candidate for use in acute pain management.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide is its potent analgesic properties. It has also been shown to have a low potential for abuse and dependence. However, there are some limitations to its use in lab experiments. N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide has a short duration of action, which can make it difficult to study in chronic pain models. It is also a complex compound to synthesize, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide. One area of research is the development of more efficient synthesis methods. Another area of research is the study of N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide in chronic pain models. There is also a need for more research on the safety and efficacy of N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide in humans. Overall, N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide has the potential to be a valuable tool in the treatment of chronic pain and other conditions.
Synthesemethoden
The synthesis of N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide involves the reaction of 1-(2-methylpropyl)piperidine-4-carboxylic acid with N-methylmorpholine and isobutyl chloroformate. The resulting product is then purified using chromatography techniques. The synthesis of N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide is a complex process that requires the use of specialized equipment and chemicals.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the field of pain management. N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide has been shown to have potent analgesic properties and has been studied as a potential alternative to opioids for the treatment of chronic pain.
Eigenschaften
IUPAC Name |
N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9(2)8-13-6-4-10(5-7-13)11(14)12-3/h9-10H,4-8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOOKQRYBYEDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7516307.png)



![2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7516349.png)
![N-methyl-1-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7516359.png)
![2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516367.png)
![2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516372.png)
![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B7516392.png)
![4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516394.png)

